molecular formula C7H3FINO B15205107 4-Fluoro-2-iodobenzo[d]oxazole

4-Fluoro-2-iodobenzo[d]oxazole

Cat. No.: B15205107
M. Wt: 263.01 g/mol
InChI Key: BGVLXFKJVAJUAN-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and iodine atoms attached to a benzoxazole ring Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the benzoxazole ring via a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like 18-crown-6 . The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.

Industrial Production Methods: Industrial production of 4-Fluoro-2-iodobenzo[d]oxazole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazoles.

Scientific Research Applications

4-Fluoro-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows for diverse interactions.

Comparison with Similar Compounds

  • 2-Fluorobenzoxazole
  • 2-Iodobenzoxazole
  • 4-Fluoro-2-chlorobenzoxazole

Comparison: 4-Fluoro-2-iodobenzo[d]oxazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications. For example, the combination of fluorine and iodine can lead to increased lipophilicity and improved membrane permeability, making it a valuable compound in drug development .

Properties

Molecular Formula

C7H3FINO

Molecular Weight

263.01 g/mol

IUPAC Name

4-fluoro-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3FINO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

BGVLXFKJVAJUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)I

Origin of Product

United States

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